molecular formula C23H23N3O4 B2465263 N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide CAS No. 1251699-03-2

N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide

Cat. No.: B2465263
CAS No.: 1251699-03-2
M. Wt: 405.454
InChI Key: AYRTWMQHCNVVSU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Solvent-Free Synthesis and Biological Applications : A solvent-free synthesis method involving p-Toluenesulfonic acid as a catalyst was used to synthesize a series of new derivatives, which were then evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative pathogenic bacteria, as well as for cytotoxicity against human Caucasian promyelocytic leukemia (HL-60) cell line. Some compounds showed moderate-to-significant cytotoxic and antibacterial activity (Aggarwal et al., 2014).

Radiosynthesis for PET Imaging : The compound was part of a series designed for positron emission tomography (PET) imaging, focusing on selective ligands of the translocator protein (18 kDa). This research involved the synthesis and radiosynthesis of related compounds, highlighting their potential in in vivo imaging (Dollé et al., 2008).

X-Ray Structure Determination : The structure of a compound derived from a similar synthesis process was determined using X-ray analysis, contributing to the understanding of its molecular configuration and potential reactivity (Banfield et al., 1987).

Antimicrobial Agents Synthesis : Another study involved synthesizing a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. The compounds displayed significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor Activity and Molecular Docking : An investigation into pyrimidiopyrazole derivatives revealed outstanding in vitro antitumor activity against HepG2 cell line. Molecular docking studies provided insights into their interaction mechanisms, offering potential leads for therapeutic applications (Fahim et al., 2019).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-13-7-9-16(10-8-13)21-19-17(12-30-22(19)28)26(23(29)25-21)11-18(27)24-20-14(2)5-4-6-15(20)3/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRTWMQHCNVVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.